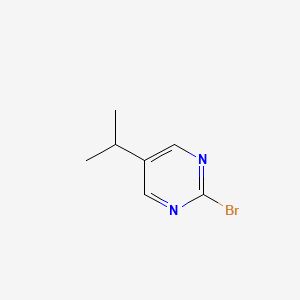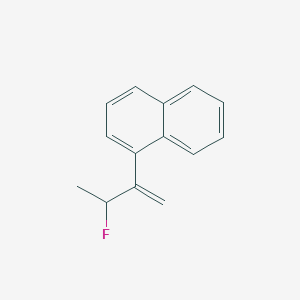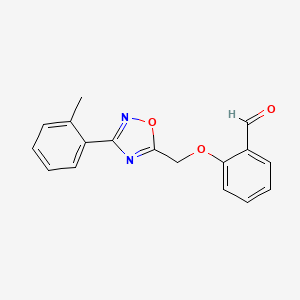
2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with an o-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.
-
Attachment of the o-Tolyl Group: : The o-tolyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of an o-tolyl halide with a nucleophile, such as an amine or an alcohol, under basic conditions.
-
Linking the Benzaldehyde Moiety: : The final step involves the formation of an ether linkage between the oxadiazole ring and the benzaldehyde moiety. This can be achieved through a Williamson ether synthesis, where the oxadiazole derivative is reacted with benzyl chloride in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学研究应用
2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications, including:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
-
Medicine: : Research into the potential therapeutic applications of oxadiazole derivatives has shown promise in areas such as antimicrobial, anti-inflammatory, and anticancer activities.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.
作用机制
The mechanism of action of 2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and activity. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
2-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The presence of the o-tolyl group in 2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde imparts unique steric and electronic properties to the compound. This can influence its reactivity and interactions with other molecules, making it distinct from its para- and meta-substituted analogs. Additionally, the specific arrangement of functional groups in this compound can lead to unique biological activities and applications.
属性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-12-6-2-4-8-14(12)17-18-16(22-19-17)11-21-15-9-5-3-7-13(15)10-20/h2-10H,11H2,1H3 |
InChI 键 |
NMDFVPWGRRPXQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=CC=C3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


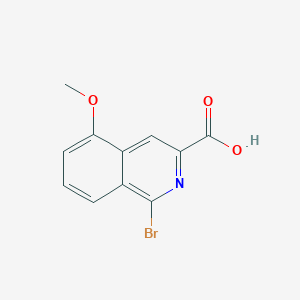
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
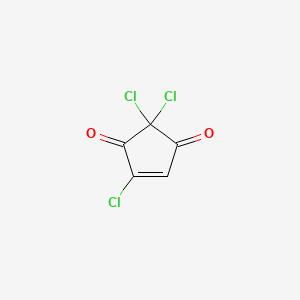
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
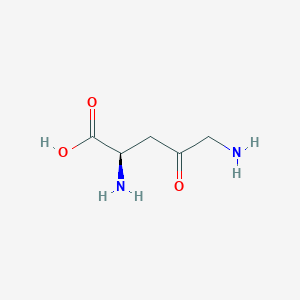
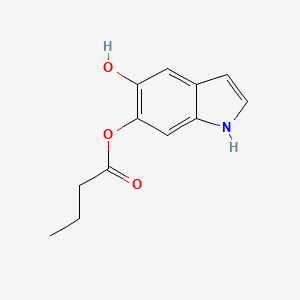

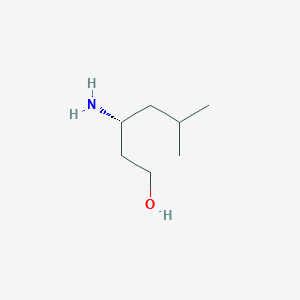
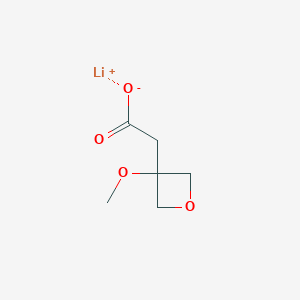
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
